REACTION_CXSMILES
|
F[C:2]1[C:9]([Cl:10])=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=O.[H-].[Na+].[SH:13][CH2:14][C:15]([O:17][CH3:18])=[O:16]>>[CH3:18][O:17][C:15]([C:14]1[S:13][C:2]2[C:9]([Cl:10])=[CH:8][CH:7]=[CH:6][C:3]=2[CH:4]=1)=[O:16] |f:1.2|
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Name
|
|
Quantity
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1 g
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Type
|
reactant
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Smiles
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FC1=C(C=O)C=CC=C1Cl
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Name
|
|
Quantity
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0.38 g
|
Type
|
reactant
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Smiles
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[H-].[Na+]
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Name
|
|
Quantity
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0.74 g
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Type
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reactant
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Smiles
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SCC(=O)OC
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
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product
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Smiles
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COC(=O)C=1SC2=C(C1)C=CC=C2Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |